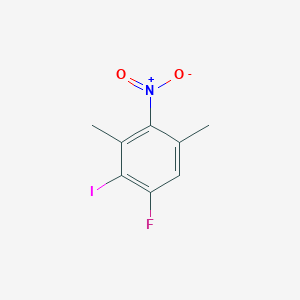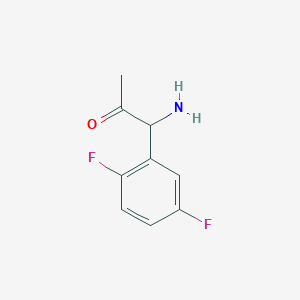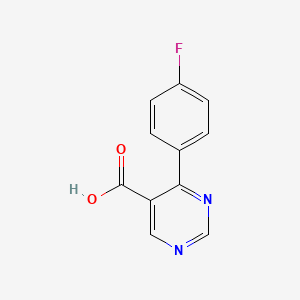
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of fluorine, iodine, methyl, and nitro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and methylation reactions. One common approach is to start with a benzene derivative and introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example, a Friedel-Crafts acylation followed by nitration and halogenation can be used to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the electron-withdrawing nitro group and halogens influence the reactivity and orientation of the substituents on the benzene ring. The compound can act as an intermediate in various chemical transformations, targeting specific molecular pathways and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2-iodo-4-nitrobenzene
- 1-Fluoro-3,5-dimethyl-4-nitrobenzene
- 1-Iodo-3,5-dimethyl-4-nitrobenzene
Uniqueness
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the nitro and methyl groups, makes it a versatile compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H7FINO2 |
|---|---|
Peso molecular |
295.05 g/mol |
Nombre IUPAC |
1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-4-3-6(9)7(10)5(2)8(4)11(12)13/h3H,1-2H3 |
Clave InChI |
XQKYNAXEKDNMSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)


![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)



![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)



![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)


